molecular formula C16H21N5O3 B555722 Arginine 4-methyl-7-coumarylamide CAS No. 70274-89-4

Arginine 4-methyl-7-coumarylamide

Cat. No. B555722
CAS RN: 70274-89-4
M. Wt: 331.37 g/mol
InChI Key: ZSQPDAOJXSYJNP-LBPRGKRZSA-N
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Description

Arginine 4-methyl-7-coumarylamide is a protease substrate . It is specifically a substrate for cathepsin H and not for cathepsin L and B .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N5O3 . The molecular weight is 331.37 g/mol .


Chemical Reactions Analysis

This compound is used in fluorimetric assays for cathepsin B and cathepsin H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 331.37 g/mol . It has a XLogP3 value of -0.3, indicating its relative hydrophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

  • Enzyme Assay Development : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide has been identified as an excellent substrate for fluorimetric assays of cathepsin B, an enzyme implicated in protein processing and degradation. Similarly, arginine 4-methyl-7-coumarylamide is useful for assays of cathepsin H, another enzyme involved in proteolysis (Barrett, 1980).

  • Polymer Synthesis for Biological Applications : A study discusses the synthesis of linear amphoteric poly(amidoamino acid) L-ARGO7, which includes L-arginine, and highlights its potential biological properties, such as effective cell internalization ability combined with minimal cytotoxicity (Ferruti et al., 2014).

  • Substrate Synthesis for Protease Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives have been synthesized for use as fluorogenic substrates in the sensitive determination of proteases like trypsin and papain (Kanaoka et al., 1977).

  • Inhibition Studies of Enzymes : Studies have investigated the inhibition of enzymes like cathepsin B using various agents, with substrates including benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Yamamoto et al., 1984).

  • Arginine Decarboxylase Studies : Research on arginine decarboxylase from Escherichia coli, an enzyme involved in the metabolic pathway of arginine, has been conducted. This research provides insights into the enzyme's specificity and inhibition (Blethen et al., 1968).

  • Protein Arginine Methylation : Arginine methylation, a common post-translational modification, has been extensively studied. This modification plays key roles in various cellular processes like transcription and DNA damage signaling (Blanc & Richard, 2017).

  • Molecular Imprinted Polymer Membrane : A study on molecularly imprinted polymer membranes for the optical resolution of α-amino acids, including arginine, highlights the use of arginine-based polymers in separation processes (Ingole et al., 2016).

  • Arginine Metabolism and Chronic Disease States : Research has been conducted on the metabolic pathways of arginine and their roles in health and disease, particularly focusing on chronic diseases and aging (Mangoni et al., 2019).

Mechanism of Action

Arginine 4-methyl-7-coumarylamide is a substrate for cathepsin H . Cathepsin H is a type of protein arginine methyltransferase (PRMT). PRMTs regulate transcription, splicing, RNA biology, the DNA damage response and more . They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM or AdoMet) to one or both omega nitrogens located at the terminus of the side-chain guanidino group on an arginine residue .

Future Directions

Protein arginine methyltransferases (PRMTs), the family of enzymes that Arginine 4-methyl-7-coumarylamide is a substrate for, are emerging as attractive therapeutic targets . Future research directions may involve exploring arginine methylation in drug discovery .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPDAOJXSYJNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215632
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65286-27-3
Record name Arginine 4-methyl-7-coumarylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Arginine 4-methyl-7-coumarylamide (Arg-MCA) primarily used for in biochemical research?

A1: Arg-MCA serves as a sensitive fluorogenic substrate for detecting and characterizing cysteine proteinases, particularly cathepsins B and H. [, , , , , , ]. Upon cleavage by these enzymes, the non-fluorescent Arg-MCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.

Q2: How does the specificity of Arg-MCA for cathepsin H compare to cathepsin B?

A2: While both cathepsins B and H can hydrolyze Arg-MCA, studies show that it is a more specific substrate for cathepsin H [, , ]. Cathepsin B exhibits higher activity towards substrates with dipeptide structures like Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA) [, ].

Q3: Can you elaborate on the mechanism behind Arg-MCA's fluorescence change upon hydrolysis by cathepsins?

A3: Arg-MCA itself is non-fluorescent. When cathepsin B or H cleaves the amide bond between arginine and 7-amino-4-methylcoumarin (AMC), free AMC is released. This free AMC molecule exhibits strong fluorescence, which can be easily detected and quantified, providing a measure of enzyme activity [, ].

Q4: Apart from cathepsin B and H activity assays, are there other applications for Arg-MCA?

A4: While primarily known for its use in cathepsin assays, researchers have also explored Arg-MCA's utility in characterizing other cysteine proteinases. For instance, one study used Arg-MCA to partially characterize a cysteine proteinase found in human eccrine sweat [].

Q5: Does the pH of the reaction environment influence the activity of cathepsins on Arg-MCA?

A5: Yes, pH plays a significant role. Studies have shown that both cathepsin B and H exhibit optimal activity towards Arg-MCA within a specific pH range. For instance, cathepsin B shows maximum activity at a pH of 7.0 [], while cathepsin H has an optimal pH range for activity between 4.5 and 6.5 [].

Q6: Are there any known inhibitors that specifically target the hydrolysis of Arg-MCA by cathepsins?

A6: Yes, several inhibitors, particularly those targeting cysteine proteinases, effectively block Arg-MCA hydrolysis. For example, leupeptin is a potent inhibitor of both cathepsin B and H, effectively reducing their activity towards Arg-MCA [, , ].

Q7: Have researchers observed any variations or isoforms of cathepsin B that exhibit different activities towards Arg-MCA?

A7: Yes, there is evidence suggesting the existence of cathepsin B variants with distinct activities. For example, researchers identified two types of cathepsin B-like substances in urologic cancer tissues, both capable of hydrolyzing Arg-MCA but with different molecular weights []. This finding suggests potential structural variations influencing substrate specificity.

Q8: Has Arg-MCA been used in studies investigating the role of cathepsins in specific cell types or tissues?

A8: Yes, Arg-MCA has proven valuable in studying cathepsin activity in various biological contexts. For instance, researchers used Arg-MCA to investigate cathepsin B synthesis in cells derived from the HL60 promyelocytic leukemia cell line, demonstrating its utility in studying enzyme activity during cell differentiation [].

Q9: Are there alternative substrates to Arg-MCA for studying cathepsin activity, and how do they compare?

A9: Yes, alternatives like Z-Phe-Arg-MCA and benzoyl-DL-arginine-beta-naphthylamide (BANA) are also used to assess cathepsin activity. The choice of substrate often depends on the specific cathepsin being studied and the desired sensitivity. For example, while both BANA and Arg-MCA are substrates for cathepsin B, Z-Phe-Arg-MCA demonstrates higher specificity for cathepsin B [, , ].

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